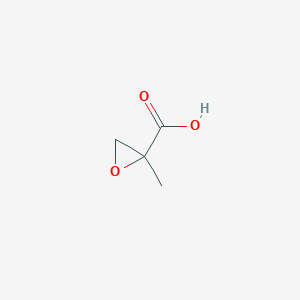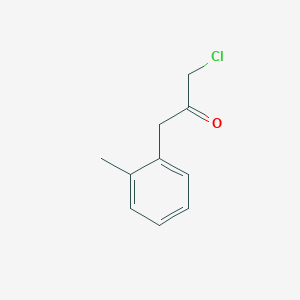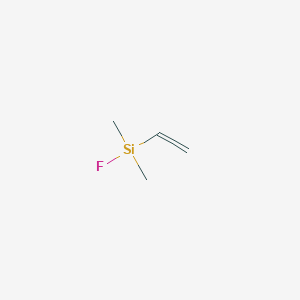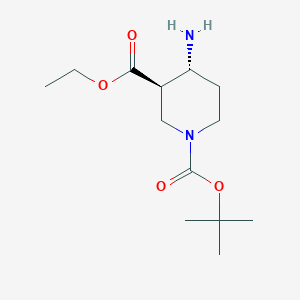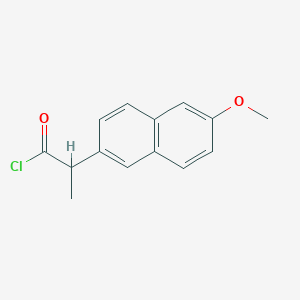
5-Fluoro-1-methylindole-3-acetic acid
Vue d'ensemble
Description
5-Fluoro-1-methylindole-3-acetic acid (5F-1MIAA) is a synthetic compound that has been widely investigated for its potential therapeutic applications. It belongs to the class of indole acetic acids, which are known to have various biological activities.
Applications De Recherche Scientifique
Synthesis and Chemical Analysis
- Synthesis Process : 5-Fluoro-1-methylindole-3-acetic acid has been synthesized through a specific process involving the reaction of 5-fluoro-2-methylindene-1,3-dione-3,3'-o-ethylene ketal with p-methylsulfinylbenzyl compounds, followed by hydrolysis and reaction with a malonic acid ester (Charney & Al, 1966).
Fluorescence Analysis
- Fluorescence in Biological Samples : The compound has been involved in fluorescence analysis of indoleacetic acids in biological samples, employing chromatographic separation and fluorometric systems (Chilcote, 1972).
- Quantitative Determination in Body Fluids : High-performance liquid chromatography has been used for the quantitative determination of 5-hydroxyindole-3-acetic acid, a related compound, in urine and cerebrospinal fluid, indicating the relevance of this chemical structure in biological analysis (Beck, Palmskog & Hultman, 1977).
Crystal Structure Analysis
- Crystal Structure Exploration : The crystal structure of related compounds, such as 2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine) glycin, has been determined, providing insights into the molecular arrangement and properties of fluoro-substituted compounds (Xiong et al., 2006).
Applications in Cancer Therapy
- Targeted Cancer Therapy : 5-Fluoroindole-3-acetic acid has shown potential as a prodrug activated by peroxidase for targeted cancer therapy. It's oxidized by horseradish peroxidase, forming cytotoxic products and showing potent cytotoxic activity in various tumor cell lines (Folkes et al., 2002).
- Reactivity and Cytotoxicity : The oxidation of indole-3-acetic acid derivatives by peroxidases produces cytotoxins like 3-methylene-2-oxindoles, with 5-fluoroindole-3-acetic acid showing high cytotoxicity towards cells, suggesting its efficacy in targeted cancer therapy (Folkes, Rossiter & Wardman, 2002).
Propriétés
IUPAC Name |
2-(5-fluoro-1-methylindol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-13-6-7(4-11(14)15)9-5-8(12)2-3-10(9)13/h2-3,5-6H,4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQYMPMYLBKLJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-methylindole-3-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






